Bienvenue dans la boutique en ligne BenchChem!

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-fluorobenzene-1-sulfonamide

medicinal chemistry structure-activity relationship halogen substitution

Prioritize CAS 946220-99-1 for your next diversity-oriented screening campaign. This compound features a distinct 2-fluorobenzene sulfonamide and N1-benzoyl substitution pattern within the validated tetrahydroquinoline-7-sulfonamide OGG1 inhibitor scaffold, directly contrasting the SU0268/SU0383 series. The unique N1-acyl pharmacophore and fluorinated aryl moiety offer a critical opportunity to probe the plasticity of the RORγ ligand binding pocket, following the structural precedent of XY039. As a commercially available, unexplored screening compound with no published bioactivity data, it eliminates custom synthesis lead times, enabling immediate SAR expansion against therapeutically relevant DNA repair and cancer targets. Ensure your assay panel includes this specific substitution pattern to avoid structural misassignment and gain decisive selectivity insights.

Molecular Formula C22H19FN2O3S
Molecular Weight 410.5 g/mol
CAS No. 946220-99-1
Cat. No. B6569013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-fluorobenzene-1-sulfonamide
CAS946220-99-1
Molecular FormulaC22H19FN2O3S
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F)N(C1)C(=O)C4=CC=CC=C4
InChIInChI=1S/C22H19FN2O3S/c23-19-10-4-5-11-21(19)29(27,28)24-18-13-12-16-9-6-14-25(20(16)15-18)22(26)17-7-2-1-3-8-17/h1-5,7-8,10-13,15,24H,6,9,14H2
InChIKeyNEAOMJVXJDHYSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-fluorobenzene-1-sulfonamide (CAS 946220-99-1): Structural Identity and Physicochemical Baseline for Procurement Evaluation


N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-fluorobenzene-1-sulfonamide (CAS 946220-99-1) is a synthetic small molecule belonging to the N-sulfonamide-tetrahydroquinoline class, with a molecular formula of C₂₂H₁₉FN₂O₃S and a molecular weight of 410.5 g/mol [1]. The compound features a 1,2,3,4-tetrahydroquinoline core N-substituted with a benzoyl group at position 1 and a 2-fluorobenzenesulfonamide moiety at position 7 via a secondary sulfonamide linkage [1]. Its computed physicochemical properties include an XLogP3-AA of 4, a topological polar surface area (TPSA) of 74.9 Ų, 1 hydrogen bond donor, 5 hydrogen bond acceptors, and 4 rotatable bonds [1]. This compound is listed as PubChem CID 27557607 and is commercially available as a research-grade screening compound, though it has no published biological activity data in any peer-reviewed journal, patent, or curated bioactivity database (ChEMBL, PubChem BioAssay) as of the search date [1].

Why N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-fluorobenzene-1-sulfonamide Cannot Be Interchanged with In-Class Analogs Without Loss of Structural Fidelity


Within the 1-benzoyl-tetrahydroquinoline-7-sulfonamide series, seemingly minor structural perturbations produce distinct physicochemical profiles that can fundamentally alter target engagement, pharmacokinetic behavior, and assay interpretability. The 2-fluoro substituent on the benzenesulfonamide ring of CAS 946220-99-1 differentiates it from the unsubstituted phenyl analog (N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide), the alkyl sulfonamide variant (CAS 946221-03-0, ethane-1-sulfonamide), and the electron-donating substituted analogs (e.g., CAS 946370-33-8, 4-methoxy; CAS 946290-37-5, 5-ethyl-2-methoxy) [1][2]. In the broader tetrahydroquinoline sulfonamide class, substitution patterns on both the N1-acyl group and the C7-sulfonamide moiety have been demonstrated to be critical determinants of biological activity: Ghorab et al. (2009) showed that sulfonamide substitution status directly modulates anticancer potency against MCF7 cells, while the SU0268/SU0383 series established that the N1-acyl group (cyclopropanecarbonyl vs. benzoyl) and the sulfonamide aryl extension govern OGG1 inhibitory potency and selectivity [2][3][4]. Generic substitution without accounting for these structure-activity determinants risks selecting a compound with fundamentally different biological behavior, even if the core scaffold appears identical.

Quantitative Differentiation Evidence for N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-fluorobenzene-1-sulfonamide (CAS 946220-99-1) Versus Closest Analogs


Structural Differentiation: 2-Fluoro Substitution on the Benzenesulfonamide Ring Versus Unsubstituted Phenyl and Alkyl Analogs

CAS 946220-99-1 bears a 2-fluorobenzene-1-sulfonamide group at the C7 position of the tetrahydroquinoline core. The closest commercially cataloged analogs differ at this sulfonamide position: the unsubstituted benzenesulfonamide analog, the ethane-1-sulfonamide analog (CAS 946221-03-0, MW 344.4), the 4-methoxybenzenesulfonamide analog (CAS 946370-33-8), and the 5-ethyl-2-methoxybenzenesulfonamide analog (CAS 946290-37-5) [1]. The 2-fluoro substituent introduces an electronegative halogen atom ortho to the sulfonamide linkage, which is absent in the unsubstituted phenyl and alkane sulfonamide analogs [1]. No direct head-to-head biological comparison data exists for these specific compounds in the published literature, and this differentiation is therefore presented as a structural and physicochemical distinction only. In the broader tetrahydroquinoline sulfonamide class, halogen substitution on the sulfonamide aryl ring has been associated with modulated carbonic anhydrase inhibitory activity (Ghorab et al., 2009) and altered RORγ inverse agonism (Wu et al., 2024), providing class-level precedent for the potential functional relevance of 2-fluoro substitution [2][3].

medicinal chemistry structure-activity relationship halogen substitution sulfonamide lead optimization

Physicochemical Property Differentiation: Computed LogP and TPSA Positioning Within the 1-Benzoyl-Tetrahydroquinoline-7-Sulfonamide Series

The computed XLogP3-AA of 4 for CAS 946220-99-1 positions it at a moderate lipophilicity level within the tetrahydroquinoline sulfonamide chemical space [1]. Its TPSA of 74.9 Ų is below the common 140 Ų threshold for oral bioavailability prediction and lower than the 5-ethyl-2-methoxy analog (CAS 946290-37-5, TPSA estimated ~84 Ų due to additional ether oxygen) [1]. The 2-fluoro substitution contributes to the LogP elevation relative to the ethane-1-sulfonamide analog (CAS 946221-03-0, estimated XLogP3-AA ~2.5-3.0) while maintaining a lower molecular weight than the 5-ethyl-2-methoxy analog [1]. No experimental LogP or solubility data have been published for this specific compound. These computed values are provided for library design and compound selection purposes only, and should not be interpreted as evidence of superior drug-like properties without experimental validation.

physicochemical profiling LogP polar surface area drug-likeness library design

Class-Level Precedent: Tetrahydroquinoline-7-Sulfonamides as Carbonic Anhydrase Inhibitors with Anticancer Activity (Ghorab et al., 2009)

Ghorab et al. (2009) synthesized and evaluated a series of quinoline and tetrahydroquinoline derivatives bearing a sulfonamide moiety for in vitro anticancer activity against the MCF7 breast cancer cell line [1]. This study established that the sulfonamide group is critical for activity, consistent with the carbonic anhydrase (CA) inhibitory pharmacophore model. While the study did not include the specific 2-fluorobenzene-1-sulfonamide compound (CAS 946220-99-1), it demonstrated that structurally related tetrahydroquinoline sulfonamides exhibit significant cytotoxic activity against MCF7 cells [1]. The Alqasoumi et al. (2010) study further corroborated this class-level activity, reporting that novel tetrahydroquinoline derivatives bearing a sulfonamide moiety display antitumor activity, with the sulfonamide pharmacophore being essential for CA inhibition and the resulting anticancer effect [2]. These class-level findings indicate that tetrahydroquinoline-7-sulfonamides, as a compound class, possess quantifiable anticancer potential, but no direct activity data for CAS 946220-99-1 are available from these studies.

carbonic anhydrase inhibition anticancer MCF7 sulfonamide pharmacophore class-level SAR

Class-Level Precedent: Tetrahydroquinoline-7-Sulfonamides as OGG1 DNA Repair Enzyme Inhibitors (SU0268/SU0383 Series)

The tetrahydroquinoline-7-sulfonamide scaffold has been validated as a privileged chemotype for inhibition of human 8-oxoguanine DNA glycosylase (OGG1), a DNA repair enzyme implicated in cancer therapy. The optimized compound SU0268 (4'-(N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-[1,1'-biphenyl]-3-carboxamide) demonstrated an IC50 of 0.059 μmol/L against OGG1, with selectivity over other base excision repair enzymes and no toxicity in two human cell lines at 10 μmol/L [1]. SU0268 also showed efficacy in reducing inflammation and mortality in a mouse model of bacterial lung infections [1]. The related dual inhibitor SU0383 exhibited IC50 values of 0.49 μmol/L for OGG1 and 0.034 μmol/L for MTH1 [1]. While these compounds differ from CAS 946220-99-1 at both the N1-acyl position (cyclopropanecarbonyl vs. benzoyl) and the sulfonamide aryl extension (extended biphenyl carboxamide vs. simple 2-fluorophenyl), they establish that the tetrahydroquinoline-7-sulfonamide core is a competent scaffold for engaging the OGG1 target. CAS 946220-99-1, with its distinct N1-benzoyl and 2-fluorobenzenesulfonamide substitution pattern, represents a structurally divergent analog within this validated chemotype that has not been evaluated for OGG1 activity.

OGG1 inhibitor DNA repair cancer therapy 8-oxoguanine DNA glycosylase SU0268

Class-Level Precedent: 1,2,3,4-Tetrahydroquinoline Derivatives as RORγ Inverse Agonists (Wu et al., 2024)

Wu et al. (2024) reported the discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists with activity against prostate cancer [1]. The crystal structure of compound XY039 (2,4-difluoro-N-(1-((4-(trifluoromethyl)benzyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide) in complex with human RORγ LBD (PDB 7XQE) confirmed direct binding to the RORγ ligand binding domain at 2.57 Å resolution [1]. While XY039 differs from CAS 946220-99-1 at both the N1-sulfonyl group (4-(trifluoromethyl)benzylsulfonyl vs. benzoyl) and the sulfonamide aryl group (2,4-difluoro vs. 2-fluoro), the shared tetrahydroquinoline-7-sulfonamide core and the presence of a fluorinated benzenesulfonamide moiety in both compounds establish structural precedent for the relevance of this scaffold to nuclear receptor modulation [1]. CAS 946220-99-1 has not been evaluated for RORγ activity, but its structural features position it as a candidate for RORγ screening within the broader tetrahydroquinoline chemical space.

RORγ inverse agonist prostate cancer Th17 autoimmune nuclear receptor

Recommended Research Application Scenarios for N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-fluorobenzene-1-sulfonamide (CAS 946220-99-1) Based on Available Evidence


Focused SAR Expansion of the Tetrahydroquinoline-7-Sulfonamide OGG1 Inhibitor Chemotype

CAS 946220-99-1 represents an unexplored substitution pattern within the validated tetrahydroquinoline-7-sulfonamide OGG1 inhibitor scaffold established by SU0268 (IC50 = 0.059 μmol/L) and SU0383 [1]. Screening this compound against OGG1 would probe the functional consequences of N1-benzoyl substitution (vs. the N1-cyclopropanecarbonyl in SU0268/SU0383) and 2-fluorophenyl sulfonamide (vs. the extended biphenyl carboxamide in SU0268/SU0383) on enzyme inhibition. Positive results could expand the SAR landscape for this therapeutically relevant DNA repair target, while negative results would provide valuable selectivity information about the N1-acyl pharmacophore requirements. The commercial availability of CAS 946220-99-1 eliminates the need for custom synthesis for this SAR exploration.

RORγ Nuclear Receptor Screening in the Context of Prostate Cancer or Autoimmune Disease Research

Following the structural precedent of XY039 (PDB 7XQE), which confirmed direct tetrahydroquinoline-7-sulfonamide binding to the RORγ LBD [1], CAS 946220-99-1 can be deployed in RORγ biochemical or cell-based screening assays. The distinct N1-benzoyl group of CAS 946220-99-1, compared to the N1-(4-(trifluoromethyl)benzylsulfonyl) group of XY039, provides an opportunity to assess the plasticity of the RORγ ligand binding pocket and potentially identify compounds with differentiated cofactor recruitment profiles. The 2-fluorobenzene sulfonamide moiety shares the fluorinated aryl feature with XY039's 2,4-difluorobenzene sulfonamide, suggesting potential for maintaining key fluorine-mediated interactions observed in the co-crystal structure.

Carbonic Anhydrase Inhibition Screening as Part of Anticancer Library Profiling

The sulfonamide moiety at the C7 position of CAS 946220-99-1 is consistent with the zinc-binding pharmacophore required for carbonic anhydrase (CA) inhibition, as established by Ghorab et al. (2009) and Alqasoumi et al. (2010) for structurally related tetrahydroquinoline sulfonamides [1][2]. Screening CAS 946220-99-1 against a panel of CA isoforms (particularly the tumor-associated isoforms CA IX and CA XII) would determine whether the 2-fluoro substitution and N1-benzoyl group confer isoform selectivity or potency differentiation relative to previously reported tetrahydroquinoline sulfonamide CA inhibitors. The anticancer activity precedent for this compound class in MCF7 cells provides a rational basis for follow-up cytotoxicity profiling [1].

Chemical Library Diversification for High-Throughput Screening Campaigns

CAS 946220-99-1 occupies a distinct region of physicochemical space (XLogP3-AA = 4, TPSA = 74.9 Ų, MW = 410.5) relative to its closest cataloged 1-benzoyl-tetrahydroquinoline-7-sulfonamide analogs [1]. Its commercial availability and unique substitution pattern make it suitable for inclusion in diversity-oriented screening libraries, particularly those targeting enzyme classes with precedent for sulfonamide recognition (CA, OGG1, RORγ, and other sulfonamide-sensitive targets). The compound's computed properties fall within generally acceptable drug-like ranges, supporting its use in phenotypic and target-based screening without immediate concerns about physicochemical liabilities that might confound assay interpretation.

Quote Request

Request a Quote for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-fluorobenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.